molecular formula C34H36N4O2 B8199017 RB-Opd

RB-Opd

Cat. No.: B8199017
M. Wt: 532.7 g/mol
InChI Key: FLFCPVCPMCLBEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RB-Opd, also known as NO-red, is a fluorescent probe that combines o-phenylenediamine and rhodamine nitric oxide. This compound is known for its exceptional sensitivity and selectivity in detecting nitric oxide. It exhibits a maximum excitation wavelength of 550 nm and an emission wavelength of 590 nm .

Preparation Methods

RB-Opd is synthesized by combining o-phenylenediamine with rhodamine nitric oxide. The reaction typically involves the formation of a lactam ring, which acts as a “masked” nitric oxide-sensitive modulator. The synthetic route involves the use of various solvents and reagents under controlled conditions to ensure the formation of the desired product . Industrial production methods often involve large-scale synthesis using automated systems to ensure consistency and purity of the compound .

Chemical Reactions Analysis

RB-Opd undergoes several types of chemical reactions, including:

Common reagents used in these reactions include nitric oxide donors, oxidizing agents, and various solvents. The major products formed from these reactions are typically fluorescent or chromogenic compounds that can be used for sensing applications .

Mechanism of Action

The mechanism of action of RB-Opd involves the interaction of its o-phenylenediamine moiety with nitric oxide. This interaction leads to the opening of the lactam ring, resulting in a significant increase in fluorescence intensity. The rhodamine moiety acts as a strong fluorophore and chromophore, enhancing the sensitivity and selectivity of the probe . The molecular targets and pathways involved include nitric oxide signaling pathways, which play a crucial role in various physiological and pathological processes .

Properties

IUPAC Name

2-(2-aminophenyl)-3',6'-bis(diethylamino)spiro[isoindole-3,9'-xanthene]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N4O2/c1-5-36(6-2)23-17-19-27-31(21-23)40-32-22-24(37(7-3)8-4)18-20-28(32)34(27)26-14-10-9-13-25(26)33(39)38(34)30-16-12-11-15-29(30)35/h9-22H,5-8,35H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFCPVCPMCLBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)N3C6=CC=CC=C6N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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